Intramolecular Nucleophilic Catalysis: 2-Fold Higher Hydrolysis Rate than 2-(Hydroxymethyl)benzoate
In a study on fragrance alcohol delivery, the geranyl ester of 2-[(ethylamino)carbonyl]benzoate (a close analog) hydrolyzed twice as fast (k2 = 1735 L·mol⁻¹·s⁻¹) as the corresponding 2-(hydroxymethyl)benzoate (k2 = 889 L·mol⁻¹·s⁻¹) under identical alkaline conditions (pH 7.62, H₂O/MeCN 2:1, 20°C) [1]. This 2-fold difference in rate constant is attributed to the enhanced intramolecular nucleophilic catalysis provided by the N-substituted carbamoyl group, a feature shared by 2-[(Hydroxymethyl)carbamoyl]benzoic acid derivatives [1].
| Evidence Dimension | Alkaline hydrolysis rate constant (k2) |
|---|---|
| Target Compound Data | Not directly measured; represented by analog 2-[(ethylamino)carbonyl]benzoate ester. |
| Comparator Or Baseline | 2-(Hydroxymethyl)benzoate ester: k2 = 889 L·mol⁻¹·s⁻¹ |
| Quantified Difference | Analog shows a 2-fold higher k2 (1735 vs. 889 L·mol⁻¹·s⁻¹) |
| Conditions | pH 7.62 phosphate buffer in H₂O/MeCN 2:1 (v/v) at 20°C |
Why This Matters
This data quantifies the significant impact of the N-carbamoyl substitution on chemical reactivity, a critical factor for applications in controlled-release formulations and prodrug design.
- [1] De Saint Laumer, J. Y., Frerot, E., & Herrmann, A. (2003). Controlled Release of Perfumery Alcohols by Neighboring‐Group Participation. Comparison of the Rate Constants for the Alkaline Hydrolysis of 2‐Acyl‐, 2‐(Hydroxymethyl)‐, and 2‐Carbamoylbenzoates. Helvetica Chimica Acta, 86(8), 2871-2899. View Source
